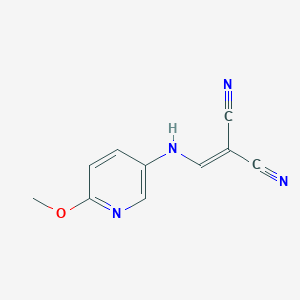![molecular formula C19H15NO5S2 B2545608 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 305376-87-8](/img/structure/B2545608.png)
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen. The structure of this compound suggests that it is a benzylidene-thiazolidine derivative, which is known to exhibit biological activity. The presence of a 3,4-dimethoxyphenyl group indicates potential for increased solubility and interaction with biological targets due to the methoxy groups' electron-donating effects.
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the reaction of an aldehyde with thioacetic acid in the presence of a catalyst such as anhydrous ZnCl2, as seen in the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives . The synthesis of similar compounds involves the formation of Schiff bases followed by cyclization to yield the thiazolidinone core .
Molecular Structure Analysis
The molecular structure of related thiazolidine derivatives has been characterized by various analytical techniques, including 1H NMR, LC/MS, FTIR, and elemental analyses . The crystal structure of a similar compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, shows an essentially planar thiazolidine moiety with the benzoic acid fragment inclined at a significant angle, indicating potential for specific intermolecular interactions .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including photo-oxidation in the presence of singlet oxygen, leading to hydroxylation α to sulfur. This reaction is stereospecific and can yield optically active alcohols when starting with optically active thiazolidine derivatives . The presence of substituents on the thiazolidine ring can influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their substituents. For instance, the introduction of a nitro group on the thiazolidinone moiety has been shown to play a significant role in biological activity, particularly antiproliferative activity against various human cancer cell lines . The electronic properties of the substituents, such as the methoxy groups in the compound of interest, can affect the compound's solubility, stability, and interaction with biological targets.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research has shown that derivatives similar to the specified compound exhibit potent antiproliferative activities against various cancer cell lines. For instance, a study by Chandrappa et al. (2008) synthesized a series of novel thiazolidine-2,4-dione derivatives that were tested for their cell antiproliferation activity against human skin fibroblast and carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The study highlighted the critical role of the nitro group on the thiazolidinone moiety and the substitution at the fourth position of the aryl ring in determining antiproliferative effectiveness (Chandrappa et al., 2008).
Antibacterial and Antifungal Activities
Compounds within this category have also demonstrated significant antibacterial and antifungal activities. Patel and Patel (2010) reported on the synthesis of thiazolidin-3-yl-benzamides and their evaluation against various microbial strains. This study underlines the potential of such compounds in addressing microbial resistance and finding new therapeutic agents (Patel & Patel, 2010).
Chemical Structure and Properties
Further research into the molecular structure and properties of these compounds provides insights into their chemical behavior and potential applications. Kosma et al. (2012) detailed the crystal structure of a closely related compound, illustrating how molecular interactions influence the formation of crystalline structures. Such studies are crucial for understanding the fundamental properties that contribute to the biological activity and stability of these compounds (Kosma et al., 2012).
Propiedades
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-24-14-8-3-11(9-15(14)25-2)10-16-17(21)20(19(26)27-16)13-6-4-12(5-7-13)18(22)23/h3-10H,1-2H3,(H,22,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFYXETVUVNULJ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

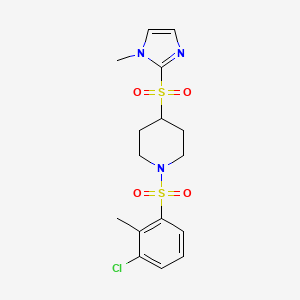
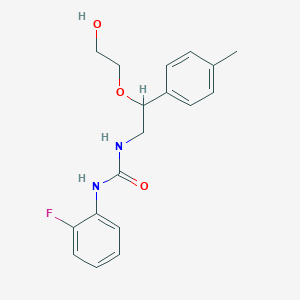
![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)


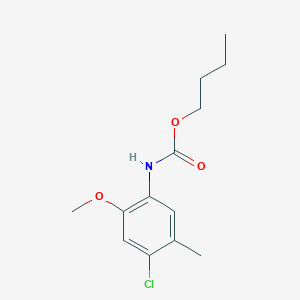
![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)


![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)
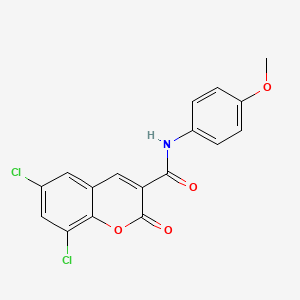
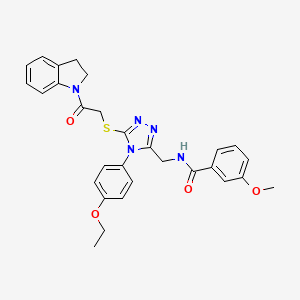
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)
